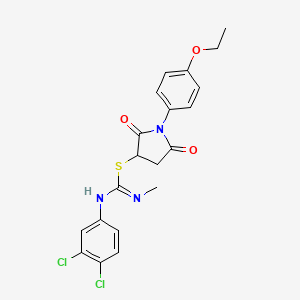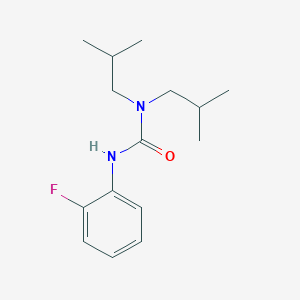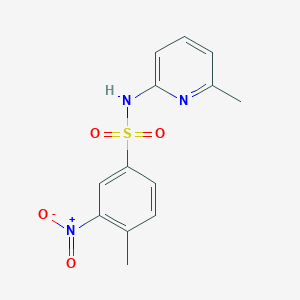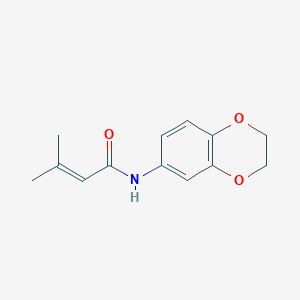
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates multiple metabolic pathways, making A-769662 a promising therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and cancer.
Mecanismo De Acción
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation and phosphorylation of downstream targets. This activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has been shown to have a number of biochemical and physiological effects. In vitro, N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells. In vivo, N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has been shown to improve glucose tolerance and insulin sensitivity in mice and rats. N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has also been shown to increase mitochondrial biogenesis in skeletal muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and administered to cells or animals. It activates AMPK specifically, allowing for the study of downstream targets of the enzyme. However, N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has limitations as well. It has low solubility in water, making it difficult to administer in vivo. It also has low selectivity for AMPK isoforms, potentially leading to off-target effects.
Direcciones Futuras
There are several future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide. One area of interest is the development of more selective AMPK activators with improved pharmacokinetic properties. Another area of interest is the study of the effects of N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide on other metabolic pathways beyond glucose and lipid metabolism. Finally, the potential therapeutic applications of N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide in human diseases such as obesity and type 2 diabetes warrant further investigation.
Métodos De Síntesis
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide can be synthesized using a multistep process involving the reaction of tert-butyl 5-(chloromethyl)isoxazole-3-carboxylate with 4-chlorophenol, followed by deprotection and acetylation. The yield of this process is typically low, making alternative synthesis methods desirable.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has been extensively studied for its potential therapeutic applications. In animal models, N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight. N-(5-tert-butyl-3-isoxazolyl)-2-(4-chlorophenoxy)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-15(2,3)12-8-13(18-21-12)17-14(19)9-20-11-6-4-10(16)5-7-11/h4-8H,9H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILJRXFIYROQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-chlorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4923626.png)
![2-phenylethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4923634.png)

![methyl 4-[2,4,6-trioxo-5-[3-(2-propyn-1-yloxy)benzylidene]tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4923665.png)
![7'-amino-5-bromo-1',3'-dimethyl-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B4923676.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4923680.png)
![2-[benzyl(methyl)amino]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4923691.png)

![1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4923703.png)

![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B4923710.png)


![3-(3,4-difluorophenyl)-5-[(phenylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4923727.png)